4-(3,4-dimethoxyphenyl)-2-pyrrolidinone chemical structure and properties
4-(3,4-dimethoxyphenyl)-2-pyrrolidinone chemical structure and properties
This technical guide provides a comprehensive analysis of 4-(3,4-dimethoxyphenyl)-2-pyrrolidinone , a significant pharmacophore in medicinal chemistry known for its role as a phosphodiesterase-4 (PDE4) inhibitor scaffold.
Executive Summary
4-(3,4-dimethoxyphenyl)-2-pyrrolidinone (CAS: 6891-55-0) is a bioactive lactam and a key structural analogue of Rolipram , the prototypical PDE4 inhibitor. Unlike Rolipram, which possesses a bulky cyclopentyloxy group, this compound features a dimethoxy-substituted phenyl ring. It serves as a critical reference standard in Structure-Activity Relationship (SAR) studies, helping researchers understand the hydrophobic requirements of the PDE4 catalytic pocket. Its primary utility lies in neuropharmacology research (cognitive enhancement, anti-inflammatory pathways) and as a versatile intermediate in the synthesis of complex pyrrolidinone derivatives.
Chemical Identity & Physiochemical Properties[1][2][3]
Nomenclature & Identification
| Parameter | Detail |
| IUPAC Name | 4-(3,4-dimethoxyphenyl)pyrrolidin-2-one |
| Common Synonyms | Des-cyclopentyl Rolipram; 4-(3,4-dimethoxyphenyl)-gamma-lactam |
| CAS Registry Number | 6891-55-0 |
| Molecular Formula | C₁₂H₁₅NO₃ |
| SMILES | COc1ccc(cc1OC)C2CC(=O)NC2 |
| InChI Key | ZFFHVISJASCJBV-UHFFFAOYSA-N |
Physical Properties
| Property | Value | Notes |
| Molecular Weight | 221.25 g/mol | |
| Physical State | Crystalline Solid | Off-white to pale yellow powder |
| Melting Point | 186°C | High MP due to intermolecular H-bonding (lactam) |
| Boiling Point | ~310°C | Predicted at 760 mmHg |
| Solubility | DMSO, Ethanol, Methanol | Poorly soluble in water |
| LogP (Predicted) | ~1.2 - 1.5 | Moderately lipophilic |
| H-Bond Donors | 1 (Amide NH) | |
| H-Bond Acceptors | 3 (2 Methoxy O, 1 Carbonyl O) |
Synthesis & Manufacturing Protocols
The most robust synthetic route for 4-aryl-2-pyrrolidinones involves the Michael addition of nitromethane to a cinnamate derivative, followed by reductive cyclization. This method is preferred for its scalability and atom economy.
Reaction Scheme (Graphviz Visualization)
Detailed Experimental Protocol
Step 1: Esterification
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Dissolve 3,4-dimethoxycinnamic acid (1.0 eq) in methanol (10 vol).
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Add catalytic conc. H₂SO₄ (0.1 eq) dropwise.
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Reflux for 6–8 hours until TLC indicates consumption of acid.
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Concentrate in vacuo, neutralize with NaHCO₃, and extract with Ethyl Acetate.
Step 2: Michael Addition (Critical Step)
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Dissolve the ester (1.0 eq) in nitromethane (5–10 vol).
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Add a base catalyst (e.g., DBU or tetramethylguanidine, 0.1–0.2 eq).
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Heat to 60–80°C. Note: Nitromethane can be explosive; use a blast shield and avoid overheating.
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Monitor formation of the gamma-nitro ester intermediate.
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Evaporate excess nitromethane under reduced pressure.
Step 3: Reductive Cyclization
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Dissolve the crude nitro-ester in Ethanol/Acetic Acid (10:1).
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Add Raney Nickel or 10% Pd/C catalyst (10 wt%).
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Hydrogenate at 40–50 psi H₂ pressure at room temperature for 12 hours.
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Mechanism: The nitro group reduces to an amine, which spontaneously attacks the ester carbonyl intramolecularly to form the lactam ring.
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Filter catalyst, concentrate, and recrystallize from Ethanol/Ether to yield the target 4-(3,4-dimethoxyphenyl)-2-pyrrolidinone .
Pharmacology & Mechanism of Action[5]
Target: Phosphodiesterase-4 (PDE4)
This compound acts as a competitive inhibitor of the PDE4 enzyme family. PDE4 is the primary enzyme responsible for hydrolyzing cyclic adenosine monophosphate (cAMP) in immune cells (macrophages, T-cells) and the central nervous system (hippocampus, cortex).[1]
Signaling Pathway
By inhibiting PDE4, the compound prevents the degradation of cAMP.[1] Elevated intracellular cAMP activates Protein Kinase A (PKA), leading to the phosphorylation of the cAMP Response Element Binding protein (CREB).
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Immunological Outcome: Downregulation of TNF-α and other pro-inflammatory cytokines.
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Neurological Outcome: Enhancement of Long-Term Potentiation (LTP) and synaptic plasticity (memory formation).
Pathway Diagram (Graphviz Visualization)
Structure-Activity Relationship (SAR)
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3,4-Dimethoxy Motif: Mimics the catechol moiety of endogenous catecholamines. It provides essential hydrogen bonding and hydrophobic interactions within the PDE4 active site (specifically the Q pocket).
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Pyrrolidinone Ring: Acts as a rigid spacer, orienting the phenyl ring correctly. The lactam nitrogen can serve as a hydrogen bond donor.
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Comparison to Rolipram: Rolipram contains a 3-cyclopentyloxy group instead of a methoxy at the 3-position. The cyclopentyl group fills a specific hydrophobic pocket in PDE4, conferring higher potency (IC50 ~1-2 µM). The 3,4-dimethoxy analog is generally less potent but more selective for specific conformational states, making it a valuable tool for probing the active site.
Safety & Handling
Signal Word: WARNING
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Hazard Statements:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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Handling Protocols:
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PPE: Wear nitrile gloves, safety goggles, and a lab coat.
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Inhalation: Handle crystalline powder in a fume hood to avoid dust inhalation.
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Storage: Store in a cool, dry place (room temperature is generally stable), protected from light.
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Distinction Alert: Do NOT confuse this compound with 3,4-dimethoxy-alpha-pyrrolidinopentiophenone (a cathinone stimulant/drug of abuse). The compound described here is a lactam (cyclic amide), not a ketone.
References
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CymitQuimica. 4-(3,4-Dimethoxyphenyl)-2-pyrrolidinone Product Data. Retrieved from
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PubChem. 4-(3,4-dimethylphenyl)pyrrolidin-2-one (Analog Structure Reference). National Library of Medicine. Retrieved from
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Cayman Chemical. PDE4 Inhibitor Standards and Rolipram Analogues. Retrieved from
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ResearchGate. Synthesis and biological evaluation of pyrrolidin-2-ones as PDE4 inhibitors. Retrieved from
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ChemRxiv. Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones. Retrieved from
